molecular formula C22H35NO2 B4130325 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide

Cat. No. B4130325
M. Wt: 345.5 g/mol
InChI Key: XQPCADCBGDOLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide, also known as DPPP, is a chemical compound that belongs to the class of amides. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By modulating this receptor, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide may have potential applications in the treatment of a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has also been shown to have potential as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is that it has been shown to have potential as a neuroprotective agent, which could be useful in the study of neurological disorders. However, one limitation of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide. One potential direction is the study of its potential applications in the treatment of neurological and psychiatric disorders, particularly those involving the sigma-1 receptor. Another potential direction is the study of its potential as a neuroprotective agent, particularly in the context of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide, which could help to inform future research directions.

Scientific Research Applications

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has also been shown to have potential as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.

properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-5-13-23(14-6-2)21(24)16-20(18-10-8-7-9-11-18)19-12-15-25-22(3,4)17-19/h7-11,19-20H,5-6,12-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPCADCBGDOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC(C1CCOC(C1)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323421
Record name 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

671763-71-6
Record name 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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